Topotecan-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

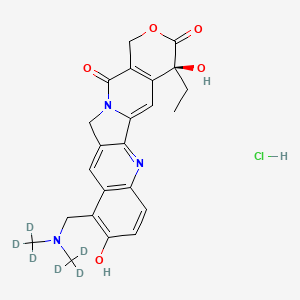

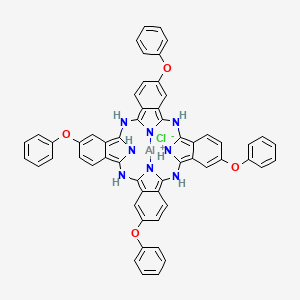

Topotecan-d6 Hydrochloride is a semi-synthetic derivative of camptothecin with antineoplastic activity . It is a chemotherapeutic agent medication that is a topoisomerase inhibitor . It is a synthetic, water-soluble analog of the natural chemical compound camptothecin .

Synthesis Analysis

Topotecan is encapsulated in nanoliposomes with pegylation on the surface resulting in long-circulating stealth liposomes . Nanoliposomes are remotely loaded with topotecan by a transmembrane gradient method . A stability-indicating high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of topotecan hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C23H18D6ClN3O5 . The unique structural feature of topotecan is a pH-dependent lactone ring-opening/closing reversible reaction .Chemical Reactions Analysis

Topotecan undergoes a unique structural feature, a pH-dependent lactone ring-opening/closing reversible reaction . Ionization of topotecan with phosphate ion forms a gel-like structure which locks the topotecan inside the liposome .Physical And Chemical Properties Analysis

Physico-chemical properties including parameters such as solubility, pH, pKa, polymorphism, partition coefficient and melting point have been adequately studied . Topotecan hydrochloride is hygroscopic .Scientific Research Applications

Review of Clinical Studies with Topotecan

Topotecan's antitumor activity has been linked to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and cell division. Phase I studies highlighted its potential against recurrent or refractory neuroblastoma, lung cancer, ovarian cancer, and more, with responses varying based on dosing schedules. Myelosuppression was the principal toxicity noted, guiding the development of dosing strategies to balance efficacy and tolerability (Rowinsky & Verweij, 1997).

Hematologic Toxicity and Management Guidelines

The hematologic toxicity associated with Topotecan use, particularly neutropenia and thrombocytopenia, necessitated the development of clinical guidelines for management. These guidelines were informed by an analysis of phase I, II, and III trials, offering strategies to mitigate myelosuppression through dose adjustments, the use of hematopoietic growth factors, and transfusion therapy for patients with low blood cell counts (Armstrong & O’Reilly, 1998).

Topotecan's Efficacy in Various Cancer Types

Further investigations into Topotecan's clinical efficacy spanned multiple tumor types, including hematologic malignancies and solid tumors. Notably, it showed promise in treating myelodysplastic syndromes (MDS), leukemia, lymphoma, and multiple myeloma, with moderate toxicities and potential for combination therapies to enhance treatment efficacy (Weihrauch & Tesch, 1998).

Novel Applications and Delivery Methods

Research also delved into novel applications and delivery methods for Topotecan, including its potential as a radiosensitizer and its use in treating brain metastases. Convection-enhanced delivery (CED) emerged as a promising approach for administering Topotecan directly to tumor sites, particularly in the treatment of malignant glioma, highlighting the drug's versatility and the ongoing search for methods to maximize its therapeutic potential (Lopez et al., 2006).

Mechanism of Action

Target of Action

Topotecan-d6 Hydrochloride primarily targets an enzyme called topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving torsional strain and facilitating the separation and repair of DNA strands during cell division .

Mode of Action

This compound interacts with its target, topoisomerase I, by binding to the enzyme-DNA complex and preventing the re-ligation of the DNA strand . This interaction results in the accumulation of single-strand DNA breaks . The compound exerts its cytotoxic effects during the S-phase of DNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed into tissues extensively . It undergoes metabolism in the liver, with a relatively small amount being metabolized to an active metabolite, N-demethyltopotecan . The compound is excreted through both biliary and renal routes . The clearance of this compound is influenced by renal function, with reduced clearance observed in patients with renal impairment .

Result of Action

The result of this compound’s action at the molecular level is the induction of DNA damage, which leads to cell death . At the cellular level, the compound’s action results in the death of rapidly growing cells, including cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of prior myelosuppressive chemotherapy and renal function can affect the risk of hematologic toxicities associated with the compound . Furthermore, the compound’s stability and action can be enhanced upon encapsulation in liposomes, which can prevent hydrolysis in the physiological environment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Topotecan-d6 Hydrochloride interacts with DNA topoisomerases, specifically type I . DNA topoisomerases are crucial enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . The interaction between this compound and these enzymes is central to its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its cytotoxic effects are believed to be exerted during the S-phase of DNA synthesis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in the DNA . This results in double-strand DNA breakage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Hematologic toxicities associated with Topotecan therapy are noncumulative, and once a dosing regimen is established, toxicity patterns are predictable .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, selective embolization with this compound was tolerated at a dose of 2 mg/kg (24 mg/m^2) in rabbits .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It undergoes a reversible, pH-dependent hydrolysis of its active lactone moiety to the inactive hydroxyacid (carboxylate) form .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerases .

properties

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)